molecular formula C23H20F4N2O4 B11569259 2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11569259
M. Wt: 464.4 g/mol
InChI Key: RXIMIMSZGZOIPG-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indole derivative, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves the formation of the benzamide linkage.

    Synthesis of Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a suitable halide.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent, such as trifluoromethyl iodide, under basic conditions.

    Formation of Benzamide Linkage: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of various biomolecules. Its indole moiety is known to interact with various proteins and enzymes, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its indole and benzamide moieties are known to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to various protein targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The furan ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
  • N-(1-(furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl-benzamide
  • 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide is unique due to its combination of a trifluoromethyl group, an indole moiety, and a furan ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20F4N2O4

Molecular Weight

464.4 g/mol

IUPAC Name

2-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C23H20F4N2O4/c1-21(2)10-16-18(17(30)11-21)22(23(25,26)27,20(32)29(16)12-13-6-5-9-33-13)28-19(31)14-7-3-4-8-15(14)24/h3-9H,10-12H2,1-2H3,(H,28,31)

InChI Key

RXIMIMSZGZOIPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

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